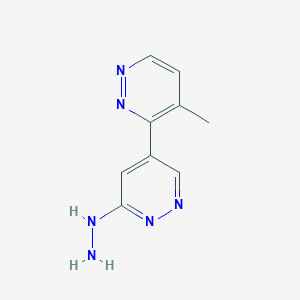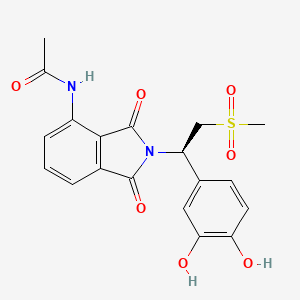
O4-Desmethyl O3-Desethyl Apremilast
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O4-Desmethyl O3-Desethyl Apremilast is a research chemical known for its utility in various scientific applications. It is a derivative of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis . The chemical formula of this compound is C19H18N2O7S, and it has a molecular weight of 418.4 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O4-Desmethyl O3-Desethyl Apremilast involves multiple steps, starting from the parent compound Apremilast. The process typically includes selective demethylation and deethylation reactions. Specific reagents and conditions for these reactions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is generally produced in research laboratories and pharmaceutical companies for use in analytical method development, method validation, and quality control applications .
Analyse Des Réactions Chimiques
Types of Reactions
O4-Desmethyl O3-Desethyl Apremilast can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
O4-Desmethyl O3-Desethyl Apremilast is primarily used in scientific research for:
Analytical Method Development: It serves as a reference standard for developing and validating analytical methods.
Pharmaceutical Testing: It is used in the quality control of pharmaceutical products containing Apremilast.
Biological Studies: It helps in understanding the metabolic pathways and biological effects of Apremilast and its derivatives
Mécanisme D'action
The mechanism of action of O4-Desmethyl O3-Desethyl Apremilast is similar to that of Apremilast. It inhibits the enzyme phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of cAMP levels results in the down-regulation of inflammatory mediators and an increase in anti-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Apremilast: The parent compound, used for treating inflammatory conditions.
N-Desacetyl O4-Desmethyl O3-Desethyl Apremilast: Another related compound with similar properties.
Uniqueness
This compound is unique due to its specific structural modifications, which make it a valuable tool for research and analytical purposes. Its selective demethylation and deethylation provide insights into the metabolic pathways and enhance the understanding of the parent compound’s pharmacokinetics .
Propriétés
Formule moléculaire |
C19H18N2O7S |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
N-[2-[(1R)-1-(3,4-dihydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C19H18N2O7S/c1-10(22)20-13-5-3-4-12-17(13)19(26)21(18(12)25)14(9-29(2,27)28)11-6-7-15(23)16(24)8-11/h3-8,14,23-24H,9H2,1-2H3,(H,20,22)/t14-/m0/s1 |
Clé InChI |
RQNCFCQNLOYEHC-AWEZNQCLSA-N |
SMILES isomérique |
CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)[C@@H](CS(=O)(=O)C)C3=CC(=C(C=C3)O)O |
SMILES canonique |
CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C(CS(=O)(=O)C)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


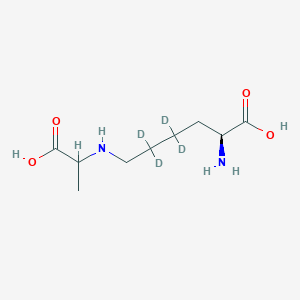
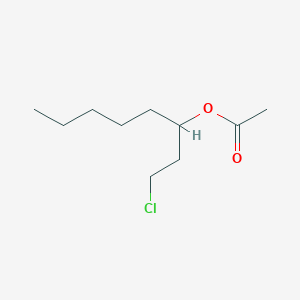

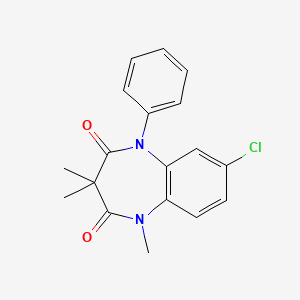
![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)
![[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate](/img/structure/B13854549.png)

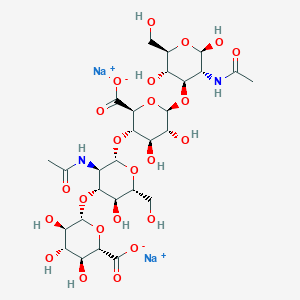
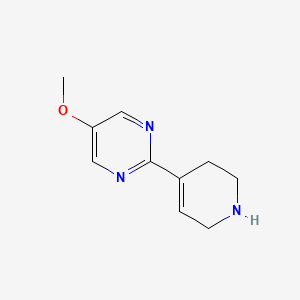
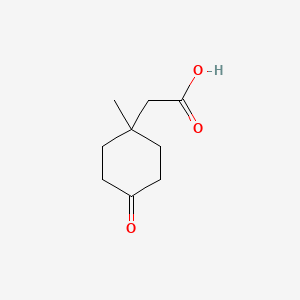
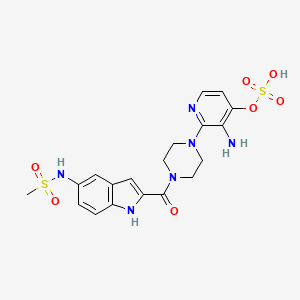
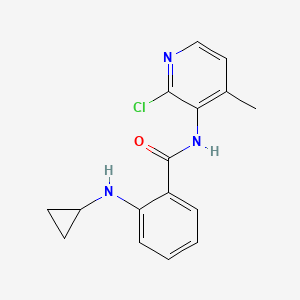
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
